molecular formula C15H13BrClNO3 B4119319 N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide

Cat. No. B4119319
M. Wt: 370.62 g/mol
InChI Key: GUCVBPCARSPOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide, also known as BDCRB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been found to exhibit promising anti-cancer properties and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide disrupts these processes and leads to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. In addition to its anti-cancer properties, N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of other diseases such as autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide is not fully understood, which can make it challenging to optimize its use in cancer treatment.

Future Directions

Further research is needed to fully understand the mechanism of action of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide and to optimize its use in cancer treatment. Future studies could focus on improving the solubility of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide to make it more effective in vivo, as well as investigating its potential applications in the treatment of other diseases. Additionally, the development of N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide analogs with improved properties could lead to the discovery of even more potent anti-cancer compounds.

Scientific Research Applications

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide has been studied for its potential anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-6-3-9(7-14(13)21-2)15(19)18-10-4-5-11(16)12(17)8-10/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCVBPCARSPOBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-chlorophenyl)-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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